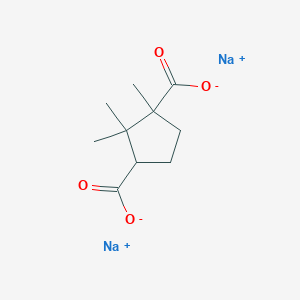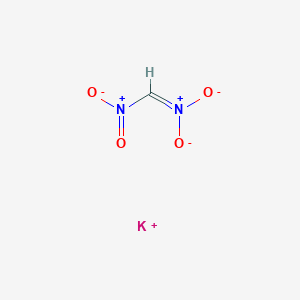
Acrinathrin
Übersicht
Beschreibung
Molecular Structure Analysis
Acrinathrin has a molecular formula of C26H21F6NO5 . It contains three chiral centres and one double bond, giving a total of 15 potential isomers .Physical And Chemical Properties Analysis
Acrinathrin has a low aqueous solubility and is semi-volatile . It is moderately persistent in soils but rapidly degrades in aqueous systems . It has a molecular weight of 541.44 .Wissenschaftliche Forschungsanwendungen
Insecticide and Acaricide
Acrinathrin is a new active ingredient which belongs to the family of Synthetic Pyrethroids and possesses high insecticidal activity against a wide range of insect pests together with miticidal activity . It has been developed for application on various crops including vegetables, fruits, tea, and ornamentals .
Pesticide Residue Dissipation
Acrinathrin is used in studies to understand the dissipation patterns of pesticide residues. For instance, a study was conducted on Aster scaber, where Acrinathrin was applied and the residue dissipation patterns were observed over 10 days . This helps in determining a pre-harvest interval after application .
Preharvest Residue Limits (PHRLs) Establishment
The dissipation patterns of Acrinathrin are used to establish PHRLs. PHRLs are important to minimize damage to producers and consumers caused by agricultural products which pesticide residue exceeds maximum residue limits (MRLs) .
Pest Control in Agriculture
Acrinathrin is used for eliminating the kanzawa spider mite and tobacco cutworm, which are common pests during cultivation . This helps in increasing the productivity of cultivated crops .
Toxicological Studies
Acrinathrin has been subjected to various toxicological studies. For example, groups of mice were fed a diet containing different concentrations of Acrinathrin for 78 weeks to study its oncogenicity .
Irritation Studies
Acrinathrin has been used in primary eye irritation studies on rabbits. The results of these studies help in understanding the irritant properties of Acrinathrin .
Wirkmechanismus
Target of Action
Acrinathrin is a synthetic pyrethroid that primarily targets the sodium channels in the nervous system of insects . Sodium channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of nerve impulses .
Mode of Action
Acrinathrin acts as a sodium channel modulator . It prolongs the open phase of the sodium channels when a nerve cell is excited . This action disrupts the normal functioning of the nervous system, leading to paralysis and eventual death of the insect .
Biochemical Pathways
The primary biochemical pathway affected by acrinathrin is the sodium-potassium pump mechanism in nerve cells . By modulating the sodium channels, acrinathrin disrupts the balance of sodium and potassium ions across the nerve cell membrane. This disruption affects the generation and propagation of action potentials, leading to the paralysis of the insect .
Pharmacokinetics
Acrinathrin has a low aqueous solubility and is semi-volatile . It is moderately persistent in soils but rapidly degrades in aqueous systems .
Result of Action
The result of acrinathrin’s action is the disruption of the normal functioning of the insect’s nervous system, leading to paralysis and eventual death . At the molecular level, acrinathrin’s action results in the prolonged opening of sodium channels, disrupting the balance of sodium and potassium ions across the nerve cell membrane .
Action Environment
Environmental factors can influence the action, efficacy, and stability of acrinathrin. For instance, acrinathrin is moderately persistent in soils but rapidly degrades in aqueous systems . This suggests that the presence of water can accelerate the degradation of acrinathrin, potentially reducing its efficacy. Furthermore, acrinathrin is semi-volatile , suggesting that it may be prone to volatilization, especially under high temperature conditions. Therefore, environmental factors such as moisture and temperature can significantly influence the action and stability of acrinathrin.
Safety and Hazards
Eigenschaften
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11-/t18-,19+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFSVIMMRPNPFK-WEQBUNFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C\C(=O)OC(C(F)(F)F)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F6NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041584 | |
| Record name | Acrinathrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrinathrin | |
CAS RN |
101007-06-1 | |
| Record name | Acrinathrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101007-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrinathrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101007061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrinathrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACRINATHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUI1AZ37K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B52190.png)

![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B52193.png)





![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B52202.png)
![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)

